

PHA-680626 validation as conformational disrupting inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PHA-680626

Cat. No.: S547890

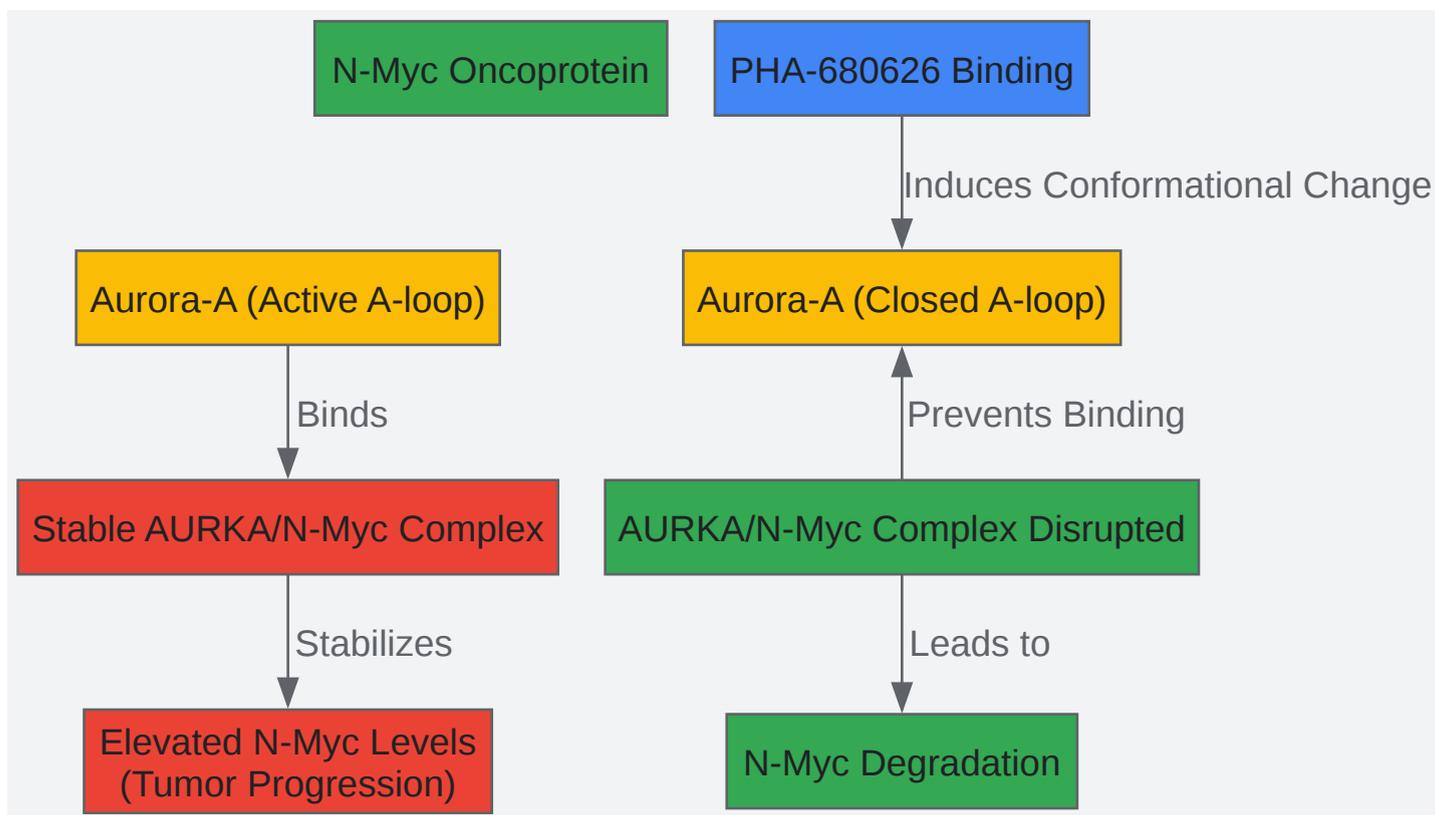
[Get Quote](#)

Mechanism of Action and Therapeutic Rationale

PHA-680626 is characterized as an **amphosteric inhibitor** of Aurora-A kinase (AURKA), meaning it both orthosterically inhibits kinase activity and allosterically disrupts protein-protein interactions [1] [2]. Its primary therapeutic significance lies in targeting neuroblastoma, a severe childhood cancer, where it disrupts the critical interaction between Aurora-A and the N-Myc oncoprotein [1] [2].

In neuroblastoma cells with *MYCN* amplification, Aurora-A binds to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression [1]. **PHA-680626** binds to the ATP-binding pocket of Aurora-A and induces essential conformational changes in the kinase activation loop (A-loop). This repositioning, or "flip," into a "closed", inactive conformation prevents N-Myc from binding, promoting N-Myc degradation and reducing cell viability [1].

The diagram below illustrates this conformational disruption mechanism.



[Click to download full resolution via product page](#)

Comparative Inhibitor Data

The table below summarizes key structural and inhibitory data for **PHA-680626** and other conformational disrupting (CD) inhibitors of the Aurora-A/N-Myc complex, identified from a screen of crystal structures in the Protein Data Bank (PDB) [1].

Inhibitor	PDB Code	Primary Selectivity	AURKA IC ₅₀ (nM)	Kinase "Angle" (°)
PHA-680626	2J4Z	Pan-Aurora	99	88.9
CD532	4J8M	AURKA	35	92.9
MLN8054	2X81	AURKA	6	84.6
RPM1722	3UOH	AURKA	19	85.5

Inhibitor	PDB Code	Primary Selectivity	AURKA IC ₅₀ (nM)	Kinase "Angle" (°)
MLN8237 (Alistertib)	N/A	AURKA	6	85.0

This comparison shows **PHA-680626** is a potent pan-Aurora inhibitor. The "**Angle**" quantifies the opening of Aurora-A's N-terminal domain relative to the C-terminal domain, a structural hallmark of conformational disruption [1].

Experimental Validation Protocols

The validation of **PHA-680626** involved a multi-technique approach, with key methodologies detailed below.

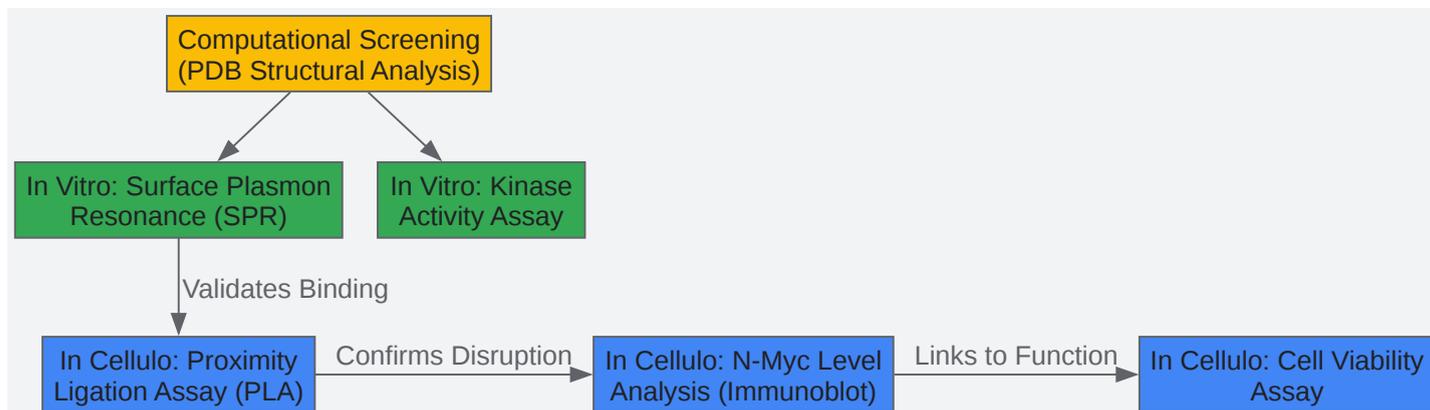
In Vitro Binding and Competition Assays

- **Surface Plasmon Resonance (SPR):** Used to demonstrate direct binding to Aurora-A and **competition with the N-Myc binding peptide (Myc-AIR, residues 61–89)**. This experiment confirmed **PHA-680626**'s ability to disrupt the Aurora-A/N-Myc interaction in a cell-free system [1].
- **Kinase Activity Assays:** Conducted to confirm orthosteric inhibition of Aurora-A's enzymatic activity at the ATP-binding site [1].

Cellular Validation Assays

- **Proximity Ligation Assay (PLA):** Performed in *MYCN*-overexpressing neuroblastoma cell lines to visualize and quantify the disruption of the Aurora-A/N-Myc complex inside cells. A reduction in PLA signals indicates effective disruption of the protein-protein interaction [1] [2].
- **Immunoblotting (Western Blot):** Used to measure the subsequent **reduction in cellular N-Myc protein levels** following treatment with **PHA-680626**, confirming the functional downstream effect of complex disruption [1].
- **Cell Viability Assays:** Conducted to link the disruption of the Aurora-A/N-Myc complex and reduction of N-Myc levels to an anti-proliferative effect in neuroblastoma cancer cells [1].

The following diagram maps the key experimental workflow.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

- **Amphosteric Inhibition:** **PHA-680626** represents a sophisticated inhibitor class. When characterizing mechanisms, distinguish between simple ATP-competition and conformational disruption that alters protein-protein interactions [1].
- **Beyond Type I/II Classification:** The "closed" A-loop conformation induced by **PHA-680626** is not strictly linked to traditional DFG-in/out states, highlighting the complexity of kinase conformational landscapes [1] [3].
- **Experimental Design:** A combination of biophysical, biochemical, and cell-based assays is crucial for comprehensive validation of conformational disruptors, as demonstrated in the **PHA-680626** study [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

2. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

3. Exploring the Conformational Landscape of Protein Kinases [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PHA-680626 validation as conformational disrupting inhibitor].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547890#pha-680626-validation-as-conformational-disrupting-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com